molecular formula C20H18N6OS2 B250922 N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

Katalognummer B250922
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: FRSXBABQZHURRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and a low toxicity profile. TAK-659 has also been shown to inhibit the activation of various immune cells, such as T-cells and natural killer cells, which can contribute to the anti-tumor activity of the drug.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for testing. TAK-659 has also been shown to have good stability and solubility, which can facilitate its use in in vitro and in vivo experiments. However, one limitation of TAK-659 is that it is not selective for BTK and can also inhibit other kinases, which can lead to off-target effects.

Zukünftige Richtungen

There are several future directions for the development and use of TAK-659. One direction is to optimize the pharmacokinetic properties of the drug, such as its half-life and bioavailability, to improve its efficacy in clinical trials. Another direction is to investigate the use of TAK-659 in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer. Finally, the development of selective BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a base, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)benzamide. The final product is obtained after purification by column chromatography. The purity and identity of TAK-659 are confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Eigenschaften

Molekularformel

C20H18N6OS2

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-3-16-23-24-20-26(16)25-18(29-20)14-10-9-12(2)15(11-14)21-19(28)22-17(27)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,21,22,27,28)

InChI-Schlüssel

FRSXBABQZHURRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.